(5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one
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Overview
Description
(5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable quinoline derivative with a piperidine-containing reagent under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high yields and consistent quality. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and solvent systems to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is explored as a lead compound for drug development. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Piperidine: A component of the compound that contributes to its unique reactivity and biological activity.
Uniqueness
(5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is unique due to its combination of a quinoline core with a piperidine moiety and a hydroxyimino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
(5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article synthesizes existing research findings regarding its biological activity, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline backbone with a hydroxylamine functional group. Its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antibacterial properties. A study highlighted that similar quinoline derivatives showed minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against various bacterial strains, suggesting that this compound may possess comparable antimicrobial efficacy .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Quinoline A | 64 | S. aureus |
Quinoline B | 128 | E. coli |
This compound | TBD | TBD |
2. Antitumor Activity
In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound exhibited cytotoxic effects against human pancreatic cancer cells and gastric cancer cell lines, with IC50 values indicating significant potency .
Case Study: Cytotoxicity of Quinoline Derivatives
A specific study evaluated the cytotoxicity of several quinoline derivatives on the SGC7901 gastric cancer cell line using an MTT assay. The results indicated that compounds with a hydroxylamine group showed enhanced apoptotic activity compared to their counterparts without this functional group.
The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with key enzymes and cellular pathways. For example, structure-activity relationship (SAR) studies suggest that modifications on the quinoline ring can significantly influence enzyme inhibition and receptor binding affinity .
Table 2: Summary of Mechanisms
Biological Activity | Proposed Mechanism |
---|---|
Antibacterial | Inhibition of bacterial cell wall synthesis |
Antitumor | Induction of apoptosis via mitochondrial pathways |
Enzyme Inhibition | Competitive inhibition at active sites |
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-nitroso-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C15H17N3O2/c19-15-11(10-18-7-2-1-3-8-18)9-13(17-20)12-5-4-6-16-14(12)15/h4-6,9,19H,1-3,7-8,10H2 |
InChI Key |
GJEZOZMFNNUFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)N=O |
Origin of Product |
United States |
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